Clodronic Acid Monoisopropyl Ester

Description

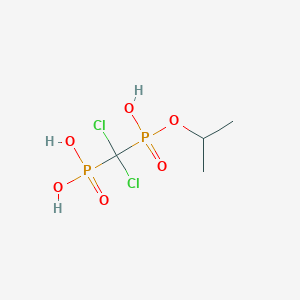

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBPXSVUZLBEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134757-52-1 | |

| Record name | (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Characterization of Clodronic Acid Monoisopropyl Ester

Synthetic Pathways for Clodronic Acid Ester Derivatives

The generation of clodronic acid esters, including the monoisopropyl derivative, involves precise chemical strategies to achieve the desired degree of esterification. These methods often begin with clodronic acid itself or its fully esterified precursors.

Esterification Reactions and Optimization Strategies

The direct esterification of clodronic acid presents a chemical challenge due to the acidic nature of the phosphonic acid groups, which can resist standard esterification procedures. Research into the selective monoesterification of phosphonic acids has explored various approaches. One such method involves the use of microwave irradiation in the presence of an ionic liquid, such as [bmim][BF4], to facilitate the reaction between an alkylphosphonic acid and an alcohol. nih.gov This technique has shown high selectivity for monoester formation, with yields ranging from 61-79%. nih.gov The separation of the resulting monoester from the diester and unreacted acid can be achieved by converting the products to their sodium salts and using extraction methods. nih.gov

Another strategy for selective esterification utilizes orthoesters, such as triethyl orthoacetate, as both a reagent and a solvent. The reaction temperature is a critical parameter in this process; at lower temperatures (e.g., 30 °C), the formation of the monoester is favored, while higher temperatures lead to the diester. mdpi.com

For the specific synthesis of clodronic acid monoesters, a common route involves the preparation of mixed tetraesters as intermediates. These mixed tetraesters can then undergo selective dealkylation to yield the desired monoester. beilstein-journals.org Optimization of these reactions involves careful control of reaction times, temperature, and the molar ratios of reactants to maximize the yield of the monoisopropyl ester while minimizing the formation of di- or tri-esters and other byproducts.

Precursor Compounds and Intermediates in Monoisopropyl Ester Synthesis (e.g., Tetraisopropyl Dichloromethylene Diphosphonate)

A key precursor in the synthesis of clodronic acid and its esters is tetraisopropyl dichloromethylene diphosphonate. This compound is typically synthesized by reacting phosphorous acid with methylacetone and dichloromethane. nih.gov The process involves the generation of an alkyl phosphite (B83602) followed by an electrophilic substitution reaction. nih.gov

Tetraisopropyl dichloromethylene diphosphonate serves as a versatile intermediate. It can be hydrolyzed to produce clodronic acid. nih.gov Furthermore, the partial hydrolysis of this tetraester is a potential pathway to obtaining partially esterified derivatives, including the monoisopropyl ester. Studies on the partial hydrolysis of diphosphonate esters have shown that the degree of hydrolysis can be controlled by factors such as the acid concentration, which influences the formation of various acid/ester derivatives.

Analytical Techniques for Characterization and Purity Assessment

A comprehensive suite of analytical methods is essential for the unambiguous identification, characterization, and determination of the purity of clodronic acid monoisopropyl ester.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, is a powerful tool for characterizing clodronic acid esters. In a study by Rönkkömäki and colleagues, the ³¹P NMR spectrum of this compound was recorded at 161.8 MHz. At a pH of 0.53, the spectrum exhibited a doublet structure for one of the phosphorus atoms, which is indicative of ³¹P-³¹P spin-spin coupling. organicchemistrydata.org The chemical shifts in ³¹P NMR are highly sensitive to the chemical environment of the phosphorus nucleus, including the degree of protonation and esterification. organicchemistrydata.orgnih.gov

Mass Spectrometry (MS) , especially when coupled with a separation technique like HPLC or CE, is invaluable for confirming the molecular weight and structure of the ester. Electrospray ionization (ESI) is a commonly used technique for the analysis of bisphosphonates and their esters. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide detailed structural information, helping to distinguish between different ester isomers. nih.gov The exact mass of clodronic acid is 243.8860172 Da, and the addition of an isopropyl group would result in a predictable mass shift for the monoisopropyl ester. nih.gov

Chromatographic Methods for Ester Isolation and Identification (e.g., High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of clodronic acid and its esters. A method utilizing ion-pair reversed-phase HPLC coupled with evaporative light-scattering detection (ELSD) has been successfully developed for the simultaneous determination of clodronate and its partial ester derivatives, including monoesters. nih.gov This method employs a C8 column with a gradient elution system and an ion-pair reagent like butylamine. nih.gov For quantitative analysis, LC-MS/MS methods have been developed for clodronate, often requiring derivatization to improve chromatographic retention and sensitivity. nih.gov

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative. Capillary zone electrophoresis (CZE) with direct UV detection has been used to separate and quantify impurities in clodronate. nih.gov For enhanced specificity and sensitivity, coupling CE with mass spectrometry (CE-MS) is highly effective. CE-ESI-MS has been applied to the direct identification and quantification of clodronate and its impurities, demonstrating good linearity, repeatability, and sensitivity.

Protonation Behavior and Related Solution-Phase Properties of the Monoisopropyl Ester

The protonation behavior of this compound in aqueous solution has been investigated through potentiometric and ³¹P NMR spectrometric measurements. organicchemistrydata.org These studies are crucial for understanding the compound's properties at different pH values.

The monoisopropyl ester of clodronic acid is a polyprotic acid. The first two most acidic protons dissociate at a pH below 3.0. organicchemistrydata.org A final deprotonation event occurs in the pH range of 6-8, and the ester is completely deprotonated at a pH above 9. organicchemistrydata.org The protonation constants (log K) determined from these studies provide quantitative measures of the acidity of the different phosphonic acid groups in the molecule.

Table 1: Protonation Constants of this compound

| Protonation Step | log K (potentiometric) | log K (NMR) | pKa |

|---|---|---|---|

| H₃L⁻ | - | - | < 1.5 |

| H₂L²⁻ | - | - | 2.06 |

| HL³⁻ | 6.96 | 6.95 | 6.96 |

Data sourced from Rönkkömäki et al., 1993. organicchemistrydata.org

This detailed understanding of the protonation equilibria is fundamental for predicting the ester's behavior in various chemical and biological environments.

Structural Elucidation of this compound

The definitive structure of this compound has been established through a combination of spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy playing a pivotal role.

Detailed research findings, particularly from ³¹P NMR and potentiometric studies, have provided significant insights into the compound's molecular architecture and behavior in solution. A notable study conducted on four isopropyl esters of clodronic acid, including the monoisopropyl ester, furnished crucial data on their protonation constants. nih.gov

The ³¹P NMR spectrum of this compound exhibits characteristic signals that confirm the presence of two distinct phosphorus environments. A key feature observed is a doublet structure, which arises from ³¹P-¹H spin-spin coupling. nih.gov This spectroscopic evidence is fundamental in confirming the mono-esterification of the bisphosphonic acid.

Further structural confirmation can be inferred from mass spectrometry data of related clodronate compounds. While specific mass spectral data for the monoisopropyl ester is not extensively detailed in readily available literature, studies on clodronate and its derivatives show characteristic fragmentation patterns. These patterns often involve the loss of the ester group and other specific cleavages around the P-C-P core, which would be instrumental in verifying the molecular weight and connectivity of the monoisopropyl ester.

The table below summarizes the key spectroscopic data points for the structural characterization of this compound based on available research.

| Spectroscopic Technique | Observed Features | Interpretation |

| ³¹P NMR Spectroscopy | Doublet structure in the spectrum. nih.gov | Confirms the presence of two non-equivalent phosphorus atoms and ³¹P-¹H spin-spin coupling, indicative of a monoester. |

| Potentiometry | Determination of protonation constants. nih.gov | Provides information on the acidic properties and ionic behavior of the molecule in solution. |

It is important to note that while general synthetic routes for bisphosphonate esters are documented, a specific, detailed protocol for the synthesis of this compound is not widely published. The synthesis of related compounds, such as various prodrug esters of clodronic acid and monoesters of other bisphosphonic acids like medronic acid, have been described. thieme-connect.degoogle.com These methodologies often involve either the selective esterification of the parent acid or the partial hydrolysis of a corresponding tetraester. The purification of such monoesters can be challenging and may require advanced techniques like high-performance countercurrent chromatography, as demonstrated for medronic acid monoesters. thieme-connect.de

Mechanistic Investigations of Clodronic Acid Monoisopropyl Ester As a Prodrug

Cellular Uptake Mechanisms of Bisphosphonate Esters

The inherent polarity and negative charge of bisphosphonates at physiological pH significantly restrict their ability to cross cell membranes, resulting in low oral bioavailability and limited access to intracellular targets. nih.govresearchgate.net Esterification of the phosphonate (B1237965) groups masks these charges, creating more lipophilic molecules with enhanced permeability.

Enhanced Permeability and Intracellular Delivery of Ester Prodrugs

Ester prodrugs of bisphosphonates, such as clodronic acid monoisopropyl ester, are designed to be more membrane-permeable than their parent compounds. nih.govnih.gov This increased lipophilicity is a key factor in improving their ability to traverse the lipid bilayer of cell membranes, leading to a significant increase in intracellular drug concentration. nih.gov For instance, studies with pivaloyloxymethyl esters of clodronic acid demonstrated a substantial increase in lipophilicity compared to the parent clodronate, suggesting a shift from paracellular to transcellular absorption. nih.gov This enhanced permeability is crucial for the delivery of the active drug to its intracellular site of action. nih.gov

The effectiveness of this approach has been demonstrated in various studies. For example, bisphosphonamidate prodrugs of clodronate exhibited a more than 250-fold increase in growth inhibitory activity against A549 non-small cell lung cancer cells compared to the free bisphosphonate. nih.gov This remarkable enhancement in potency is directly attributed to the increased cell permeability of the prodrug, which facilitates a substantial rise in the intracellular concentration of the bisphosphonate. nih.gov

Role of Endocytosis in Cellular Internalization

While esterification enhances passive diffusion across the cell membrane, endocytosis also plays a role in the cellular uptake of bisphosphonates. nih.govnih.gov Fluid-phase endocytosis, in particular, has been identified as a mechanism for the internalization of bisphosphonates into vesicles. nih.govsemanticscholar.orgplos.org The efficiency of this process can be influenced by extracellular factors such as calcium ions, which have been shown to enhance the uptake of bisphosphonates. nih.gov

Once inside endocytic vesicles, the release of the bisphosphonate into the cytosol is a critical step that requires endosomal acidification. nih.govnih.gov Inhibitors of endosomal acidification have been shown to prevent the cytosolic entry of bisphosphonates, highlighting the importance of this pH-dependent step. nih.gov

Intracellular Metabolism and Activation Pathways

Following cellular uptake, the ester prodrug must be metabolized to release the active parent compound, clodronic acid, which is then further converted into its cytotoxic metabolite.

Ester Hydrolysis and Release of Parent Clodronic Acid

The activation of ester prodrugs is initiated by intracellular esterases that hydrolyze the ester bonds, releasing the parent bisphosphonate. nih.govnih.gov This enzymatic cleavage is a critical step in the bioactivation process. researchgate.net Studies with pivaloyloxymethyl esters of clodronate have shown that these prodrugs are rapidly degraded in liver homogenates, with the quantitative release of clodronic acid. nih.gov The rate of hydrolysis can be influenced by the specific ester group used, allowing for the tuning of the release rate of the active drug.

The stability of the ester prodrug in the bloodstream versus its susceptibility to intracellular hydrolysis is a key design consideration. Ideally, the prodrug should be stable enough to reach the target cells before significant extracellular degradation occurs. nih.gov

Conversion to the Active AppCCl2p Metabolite

Once clodronic acid is released within the cell, it is not the final active molecule. Instead, it acts as a prodrug itself and is further metabolized to a cytotoxic analogue of adenosine (B11128) triphosphate (ATP), specifically adenosine 5'-(β,γ-dichloromethylene)triphosphate (AppCCl2p). nih.govnih.govnih.govnih.gov This conversion is a key step in the mechanism of action of non-nitrogenous bisphosphonates.

Studies have shown that a significant portion of internalized clodronate is metabolized to AppCCl2p, which then accumulates to high concentrations within the cells. nih.gov This accumulation of the cytotoxic metabolite is directly linked to the pharmacological effects of clodronate. nih.govnih.gov The time course of AppCCl2p appearance in cells correlates with the observed cellular responses, providing strong evidence for its role as the active metabolite. nih.gov

Enzymatic Activities Involved in Prodrug Activation (e.g., T4 RNA Ligase Substrates)

The enzymatic machinery responsible for the conversion of clodronic acid to AppCCl2p involves enzymes that can utilize bisphosphonates as substrates. T4 RNA ligase has been identified as an enzyme capable of catalyzing the synthesis of ATP β,γ-bisphosphonate analogues. nih.govnih.gov

In vitro studies have demonstrated that T4 RNA ligase can use clodronate as a substrate, with a relative reaction rate of 52% compared to methylenebisphosphonate. nih.gov The enzyme facilitates the displacement of the AMP moiety of the E-AMP complex by clodronate in a concentration-dependent manner. nih.gov The kinetic parameters for this reaction have been determined, with a K(m) value of 0.54 ± 0.14 mM and a k(cat) of 0.29 ± 0.05 s⁻¹ for clodronate. nih.gov Other ligases, such as T4 DNA ligase, have also been shown to be involved in the metabolism of bisphosphonates. nih.gov

Table 1: Kinetic Parameters of Bisphosphonates as Substrates for T4 RNA Ligase

| Bisphosphonate | K(m) (mM) | k(cat) (s⁻¹) | Relative Velocity Rate (%) |

| Methylenebisphosphonate | 0.26 ± 0.05 | 0.28 ± 0.05 | 100 |

| Clodronate | 0.54 ± 0.14 | 0.29 ± 0.05 | 52 |

| Etidronate | 4.3 ± 0.5 | 0.028 ± 0.013 | 4 |

Data sourced from a study on the synthesis of bisphosphonate derivatives of ATP by T4 RNA ligase. nih.gov

Molecular and Cellular Targets of the Active Metabolite

The therapeutic effects of clodronic acid, following its release from the monoisopropyl ester prodrug, are mediated by its intracellular conversion into a cytotoxic analog of adenosine triphosphate (ATP). This active metabolite subsequently engages with key molecular and cellular components, leading to the disruption of cellular function and induction of apoptosis, particularly in cells with high rates of endocytosis such as osteoclasts and macrophages.

Inhibition of ADP/ATP Translocase and Mitochondrial Dysfunction

Once inside the cell, clodronic acid is metabolized by aminoacyl-tRNA synthetases into adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p), a non-hydrolyzable analog of ATP. nih.gov This metabolite serves as a potent competitive inhibitor of the mitochondrial ADP/ATP translocase (ANT). nih.gov The primary function of ANT is to facilitate the exchange of cytosolic ADP for mitochondrial ATP, a critical process for maintaining cellular energy homeostasis.

By binding to ANT, AppCCl₂p obstructs the transport of ADP into the mitochondrial matrix, thereby halting the production of ATP via oxidative phosphorylation. nih.gov This disruption of the mitochondrial energy supply leads to a state of cellular energy depletion and significant mitochondrial dysfunction. The compromised mitochondrial membrane potential and the uncoupling of the respiratory chain are key consequences of ANT inhibition by the active metabolite of clodronate.

Induction of Osteoclast Apoptosis

Osteoclasts, the primary cells responsible for bone resorption, are particularly susceptible to the cytotoxic effects of clodronate's active metabolite. The process of bone resorption involves the creation of an acidic microenvironment that dissolves the mineral matrix of bone. During this process, osteoclasts internalize bone components and any substances bound to them, including bisphosphonates like clodronate.

Non-osteoclastic Cellular Targets (e.g., Macrophages, Microglia, Neutrophils, Synoviocytes)

The mechanism of action of clodronate's active metabolite is not exclusive to osteoclasts. Other phagocytic cells, which share the ability to internalize the prodrug, are also susceptible to its cytotoxic effects. These non-osteoclastic targets include:

Macrophages: These immune cells are efficiently depleted by liposome-encapsulated clodronate, a technique widely used in immunological research to understand the function of these cells. The intracellular accumulation of AppCCl₂p in macrophages leads to apoptosis through the same mechanism of mitochondrial poisoning observed in osteoclasts.

Microglia: As the resident macrophages of the central nervous system, microglia can also be targeted by clodronate, suggesting potential applications in neuroinflammatory conditions.

Neutrophils: These phagocytic innate immune cells can also internalize clodronate, leading to their apoptosis.

Synoviocytes: In the context of inflammatory joint diseases, synovial cells can also be affected by clodronate, contributing to its anti-inflammatory properties.

The targeting of these various cell types underscores the broader cytotoxic potential of clodronate's active metabolite beyond its primary application in bone disorders.

Novel Research Directions and Future Perspectives for Clodronic Acid Monoisopropyl Ester

Exploration of Non-traditional Therapeutic Targets beyond Bone Metabolism

The core structure of clodronic acid, a non-nitrogen-containing bisphosphonate, offers a foundation for developing derivatives with novel biological activities. The monoisopropyl ester modification serves as a key step in creating prodrugs designed to overcome the pharmacokinetic limitations of the parent acid, thereby enabling exploration of new therapeutic targets.

The parent compound, clodronate, has demonstrated the ability to modulate inflammatory processes, primarily through its effects on macrophages. mdpi.com Research shows it can downregulate joint inflammation and has been investigated for conditions like osteoarthritis. mdpi.comnih.gov Clodronate has been shown to reduce inflammatory mediators such as IL-1 and TNFα. mdpi.com However, some studies also note that clodronate can induce apoptosis in circulating mononuclear cells from patients with systemic lupus erythematosus, which could be associated with an increase in autoantibody production in vitro. nih.gov

The esterification to form clodronic acid monoisopropyl ester could offer a new avenue for investigating these immunomodulatory effects. By masking one of the acidic phosphonate (B1237965) groups, the monoisopropyl ester derivative possesses increased lipophilicity. This change is hypothesized to alter its interaction with cell membranes and its cellular uptake profile, potentially leading to a different immunomodulatory profile compared to the parent clodronic acid. Future research could focus on how this specific ester influences cytokine release, immune cell proliferation, and phagocytic activity in models of autoimmune or inflammatory diseases such as rheumatoid arthritis. nih.gov

While clodronate is used in patients with cancer to manage bone metastases, its direct anticancer activity against tumors outside the bone is limited by its poor cellular uptake. nih.govnih.gov As a polyanionic molecule at physiological pH, clodronic acid cannot efficiently cross cell membranes to reach intracellular targets. nih.gov

To address this, researchers have designed prodrugs of clodronate where the phosphonate groups are masked with biodegradable moieties, such as in bisphosphonamidate forms. nih.govnih.gov This strategy significantly enhances membrane permeability. nih.gov Once inside the cell, these prodrugs are designed to undergo enzymatic or chemical activation, releasing the active clodronate. nih.govnih.gov The intracellularly released clodronate can then be metabolized into a toxic ATP analog, AppCCl₂p, which disrupts mitochondrial function and can induce apoptosis, exerting a direct antitumorigenic effect. nih.govnih.gov

This compound represents a step in this prodrug strategy. By masking one of the charges, its lipophilicity is increased, which is a critical factor for improving cell permeability. google.com This approach could enable clodronate to be effective against extraskeletal tumor cells, such as in non-small cell lung cancer, where clodronate itself shows minimal activity. nih.govnih.gov

Table 1: Research Findings on Clodronate Prodrugs for Anticancer Activity

| Challenge with Parent Drug (Clodronate) | Prodrug Strategy | Mechanism of Action | Observed In Vitro Effect | Supporting References |

|---|---|---|---|---|

| Poor cellular uptake due to polyanionic nature. | Masking phosphonate charges with biodegradable groups to increase membrane permeability. | Intracellular release of clodronate, which is metabolized to a toxic ATP analog (AppCCl₂p). | Potent growth inhibition and cytotoxicity in cancer cell lines (e.g., A549 NSCLC). | nih.govnih.gov |

Integration with Advanced Materials Science

The unique chemical structure of phosphonate monoesters, including this compound, makes them valuable building blocks in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs).

Phosphonate monoesters are being explored as alternatives to the more common carboxylate linkers used in MOF chemistry. acs.orgnih.govresearchgate.net They offer a similar bidentate coordination mode to metal ions or clusters, allowing for the construction of predictable and robust three-dimensional frameworks. nih.govresearchgate.net The phosphonate group provides a strong binding site for metal centers, while the ester group can be tailored to modify the properties of the resulting MOF. acs.orgnih.gov This approach has been used to create porous frameworks with a high affinity for CO₂ capture. acs.orgresearchgate.net The use of phosphonate monoesters as linkers can potentially lead to MOFs with enhanced thermal and chemical stability compared to some carboxylate-based systems. researchgate.net

For example, studies have shown that changing the alkyl tether from methyl to ethyl in a phosphonate-based MOF can transform a porous structure into a nonporous one. acs.orgnih.gov This functionalization of the linker can modify the hydrophilicity or hydrophobicity of the pores and tune the framework's interaction with guest molecules. researchgate.net Furthermore, the functional groups on the linker can act as modulators during MOF synthesis, affecting crystal growth, size, and the number of defects, which in turn influences properties like catalytic activity and gas sorption. mdpi.comnih.govnih.gov

Table 2: Role of Phosphonate Monoesters in Metal-Organic Frameworks (MOFs)

| Feature | Description | Impact on MOF Properties | Supporting References |

|---|---|---|---|

| Role of Phosphonate Group | Acts as a carboxylate-like linker, providing a bidentate binding site for metal ions. | Forms robust, extended 3D frameworks. Can enhance thermal and chemical stability. | acs.orgnih.govresearchgate.net |

| Role of Ester Group | The alkoxy tether (e.g., isopropoxy) is positioned near the coordination site. | Modulates pore size, framework flexibility, and chemical environment of the pores. | acs.orgnih.gov |

| Structural Modulation | The size and orientation of the ester's alkyl group can be varied. | Determines whether the resulting framework is porous or nonporous; influences guest molecule interactions. | acs.orgnih.gov |

| Functionalization | Ester functionalization can alter the surface properties of the MOF. | Affects hydrophilicity/hydrophobicity, stability, and catalytic activity. | researchgate.netmdpi.com |

Computational Modeling and Drug Design

Computational modeling is an indispensable tool for accelerating research and development in both the therapeutic and materials science applications of this compound. In drug design, computational methods can predict the ADME (absorption, distribution, metabolism, and elimination) properties of prodrugs. nih.gov Models can be used to simulate the enzymatic or chemical conversion of the ester back to the active drug within the target cell, optimizing the linker for efficient release. nih.govyoutube.com

In the context of materials science, computational modeling helps predict how phosphonate monoester linkers will self-assemble with metal ions to form MOFs. acs.orgnih.gov Simulations can reveal how the orientation and flexing of the ester tether affect the framework's structure and its capacity for gas sorption, providing insights that are difficult to obtain experimentally. acs.orgnih.govresearchgate.net These predictive models allow for the rational design of MOFs with tailored pore sizes and chemical functionalities for specific applications like catalysis or gas separation, guiding synthetic efforts and reducing trial-and-error experimentation. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Clodronic Acid |

| This compound |

| Adenosine (B11128) Triphosphate (ATP) |

| AppCCl₂p (adenosine 5'-(β,γ-dichloromethylene)triphosphate) |

| Interleukin-1 (IL-1) |

| Tumor Necrosis Factor-alpha (TNFα) |

| Formic Acid |

| Acetic Acid |

| Zoledronic Acid |

| Etidronic Acid |

| Pamidronate |

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are a crucial first step in elucidating its mechanism of action at a molecular level. This in-silico approach allows researchers to visualize and quantify the interactions between the ester and its potential protein targets.

Future research will likely focus on docking this compound against known bisphosphonate targets, such as farnesyl pyrophosphate synthase (FDPS), as well as exploring potential novel targets. These simulations can predict the binding affinity, identify key amino acid residues involved in the interaction, and reveal the binding mode. For instance, docking studies can clarify how the addition of the monoisopropyl ester group influences the binding compared to the parent clodronic acid. The process involves creating 3D models of both the ligand (this compound) and the target protein, then using algorithms to find the best fit. The results are scored based on binding energy, with lower energies indicating a more stable complex. nih.govnih.gov

The insights gained from molecular docking can guide the rational design of new derivatives with improved target specificity and affinity. By understanding the structure-activity relationship at the binding site, chemists can modify the ester group or other parts of the molecule to enhance its therapeutic effects. Molecular dynamics simulations can further refine these findings by simulating the behavior of the ligand-protein complex over time in a solvated environment, providing a more dynamic picture of the interaction. scispace.com

Table 1: Illustrative Molecular Docking Results for this compound with a Putative Target This table is a hypothetical representation of potential research findings.

| Putative Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Farnesyl Pyrophosphate Synthase (FDPS) | -7.8 | Lys200, Gln240, Thr201 | Hydrogen Bonding, Electrostatic |

| Adenosine Nucleotide Translocase (ANT) | -6.5 | Arg79, Lys22 | Hydrogen Bonding |

| Matrix Metalloproteinase-9 (MMP-9) | -5.9 | His226, Pro421 | Hydrophobic, van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Studies for Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of compounds with their biological activity using mathematical models. nih.gov For this compound and its analogs, QSAR represents a powerful tool to predict the biological activity of novel derivatives before they are synthesized, saving time and resources.

A typical QSAR study involves compiling a dataset of related ester derivatives of clodronic acid with their measured biological activities. Then, a wide range of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. pharmgkb.org Statistical methods are then employed to build a mathematical model that relates these descriptors to the observed activity. nih.gove-jbm.org

Future research in this area would involve synthesizing a library of clodronic acid esters with varying alkyl and aryl groups and evaluating their biological effects. The resulting data would be used to develop robust QSAR models. These models could highlight which properties are most important for activity. For example, a QSAR model might reveal that a certain range of lipophilicity and a specific steric arrangement of the ester group are critical for optimal performance. These insights would provide clear guidelines for the design of next-generation compounds with enhanced potency. nih.gov

Table 2: Key Molecular Descriptors for QSAR Analysis of Clodronic Acid Ester Derivatives This table is a hypothetical representation of potential research findings.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Interaction with polar residues in the target's binding site |

| Steric | Molar Refractivity | Size and shape constraints of the binding pocket |

| Topological | Wiener Index | Molecular branching and overall shape |

| Hydrophobicity | LogP | Membrane permeability and interaction with hydrophobic pockets |

Development of Advanced Analytical Techniques for Biological Matrices

The development of sensitive and specific analytical methods is crucial for studying the pharmacokinetics of this compound. Given that bisphosphonates are challenging to analyze due to their polar nature and that ester derivatives may be subject to hydrolysis, robust techniques are needed to accurately quantify the compound in biological matrices like plasma and urine. nih.gov

Future research will likely focus on leveraging advanced analytical platforms such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the drug and its potential metabolites. A key challenge will be the sample preparation, which must efficiently extract the ester from the complex biological matrix while preventing its degradation. Derivatization techniques, such as methylation, may be employed to improve the chromatographic behavior and mass spectrometric response of the analyte. nih.govnih.gov

The development of such validated analytical methods will be essential for conducting preclinical and clinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This knowledge is fundamental for establishing a clear link between its administration and its effects.

Pharmacogenomic and Proteomic Approaches to Elucidate Variability in Response

Inter-individual variability in drug response is a significant challenge in pharmacotherapy. Pharmacogenomic and proteomic approaches offer powerful ways to understand the underlying genetic and molecular factors that contribute to these differences.

Pharmacogenomic studies would aim to identify genetic polymorphisms that influence the efficacy of this compound. For other bisphosphonates, variations in genes involved in the mevalonate (B85504) pathway, such as FDPS, have been associated with differences in patient response. nih.govnih.gov Future research could investigate whether similar genetic variations, or polymorphisms in genes related to esterase activity, affect the outcomes of treatment with the monoisopropyl ester. e-jbm.org

Proteomics, the large-scale study of proteins, can provide a snapshot of the cellular response to a drug. rsc.orgbiorxiv.org By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins and pathways that are modulated by the compound. nih.gov This can help to confirm its mechanism of action and may reveal novel off-target effects. Single-cell proteomics could further dissect this response, revealing heterogeneity in how different cells react to the drug. rsc.org These approaches could lead to the discovery of biomarkers that predict patient response, paving the way for personalized medicine strategies. scispace.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Clodronic Acid Monoisopropyl Ester in academic research?

- Methodological Answer : Synthesis typically involves esterification of clodronic acid with isopropanol under controlled acidic or catalytic conditions. For purification, column chromatography (silica gel, eluent: dichloromethane/methanol) is commonly used. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorus backbone analysis) and high-performance liquid chromatography (HPLC) to confirm esterification efficiency and purity (>95%). Mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can validate molecular weight and functional groups (e.g., P–O–C linkages) .

Q. How can researchers optimize esterification conditions for this compound in catalytic transfer hydrogenation (CTH) reactions?

- Methodological Answer : Key parameters include:

- Temperature : 170–250°C (higher temperatures favor diesters; lower temperatures favor monoesters).

- Catalyst : ReOx nanoparticles (NPs) enhance esterification rates and selectivity.

- Reaction Time : 1–3 hours (prolonged durations risk isomerization to fumaric acid esters).

- Analytical Validation : Use gas chromatography-mass spectrometry (GC-MS) or HPLC to quantify yields of mono- vs. diesters. Reference calibration curves with authentic standards are critical .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (expected range: 180–200°C) and thermogravimetric analysis (TGA) for decomposition profiles.

- Chemical Stability : Accelerated degradation studies under varying pH (2–10) and humidity (40–80% RH) using HPLC to monitor hydrolysis.

- Storage : Store at 0–4°C in inert atmospheres (argon) to prevent ester hydrolysis .

Advanced Research Questions

Q. How does this compound participate in reaction mechanisms involving ReOx nanoparticles, and what kinetic models explain its role in hydrogen transfer?

- Methodological Answer : The ester acts as a hydrogen donor in CTH reactions. ReOx NPs facilitate heterolytic cleavage of the O–H bond in isopropanol, generating reactive hydrides. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~50–70 kJ/mol) for ester hydrogenation. Isotopic labeling (deuterated isopropanol) and in-situ infrared spectroscopy (IR) can track hydrogen transfer pathways and intermediate formation .

Q. How should researchers address contradictions in yield data when this compound is used under varying catalytic conditions?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to compare yields across replicates. For example, SA-ME yields at 170°C (13%) vs. 250°C (69%) require error margin calculations.

- Byproduct Identification : Use GC-MS or LC-MS to detect isomerized byproducts (e.g., fumaric acid esters) that may skew yield interpretations.

- Control Experiments : Test catalyst-free conditions to isolate thermal vs. catalytic contributions .

Q. What advanced structural characterization techniques are suitable for studying hydrogen-bonding interactions in this compound complexes?

- Methodological Answer : Neutron protein crystallography resolves hydrogen atom positions in catalytic triads (e.g., trypsin-MIP complexes). Pair distribution function (PDF) analysis or solid-state NMR can map hydration structures and hydrogen-bond networks in ester-ligand systems. Synchrotron X-ray diffraction provides complementary electron density maps .

Data Presentation Guidelines

-

Tables : Include columns for reaction temperature, catalyst loading, yield (%), and statistical confidence intervals. Example:

Temperature (°C) Catalyst (wt%) SA-ME Yield (%) ± SD SA-DE Yield (%) ± SD 170 5 13 ± 1.2 2 ± 0.5 250 5 69 ± 2.1 15 ± 1.8 -

Figures : Use Arrhenius plots for activation energy calculations or HPLC chromatograms with annotated peaks for ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.